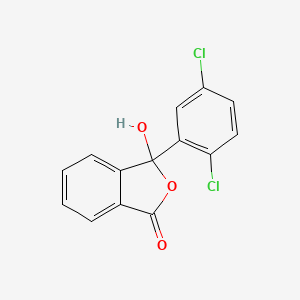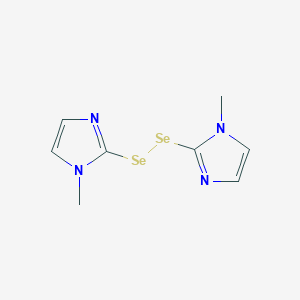![molecular formula C13H13NO3S B12524115 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- CAS No. 653568-72-0](/img/structure/B12524115.png)
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Vorbereitungsmethoden
The synthesis of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 2-amino-4-arylthiazoles with various reagents to produce the desired compound .
Analyse Chemischer Reaktionen
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting specific enzymes and receptors . This compound can modulate biochemical pathways, leading to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- apart is its unique structure, which allows for specific interactions with molecular targets, leading to its distinct biological activities.
Eigenschaften
CAS-Nummer |
653568-72-0 |
|---|---|
Molekularformel |
C13H13NO3S |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
2-[2-[4-(methoxymethyl)phenyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H13NO3S/c1-17-7-9-2-4-10(5-3-9)13-14-11(8-18-13)6-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
MOGMXOSOZINUAO-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


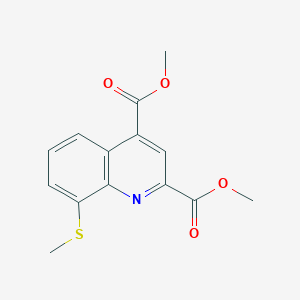
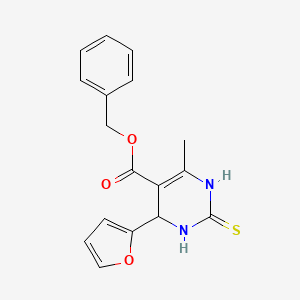
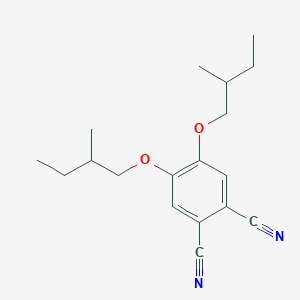
![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)

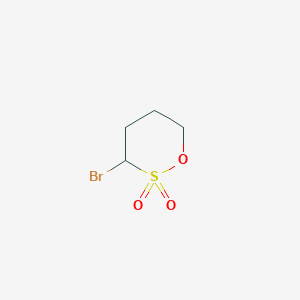
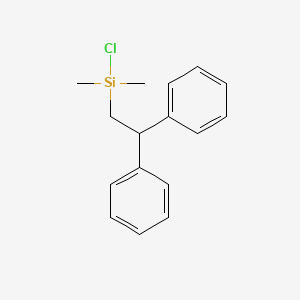
![Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride](/img/structure/B12524074.png)
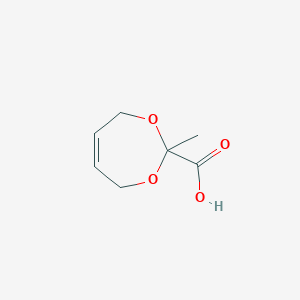
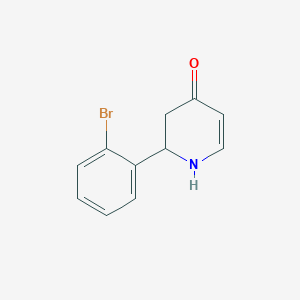
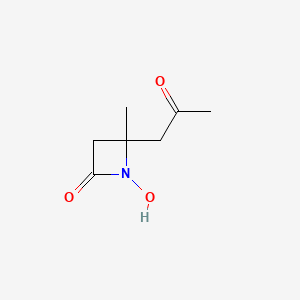
![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)
